molecular formula C22H19FN4O3S B3991272 1-(4-Fluorobenzoyl)-4-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine

1-(4-Fluorobenzoyl)-4-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine

Cat. No.: B3991272
M. Wt: 438.5 g/mol
InChI Key: VUFIFGRGNZABLQ-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-4-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine (Molecular Formula: C22H19FN4O3S, Molecular Weight: 438.5 g/mol) is a high-quality chemical compound offered for research applications . This piperazine derivative is of significant interest in pharmacological research due to its potential biological activities. Studies indicate it exhibits promising antimicrobial properties, showing effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli with IC50 values in the low micromolar range . Furthermore, structural analogs featuring the 4-fluorobenzylpiperazine pharmacophore have been identified as potent competitive inhibitors of tyrosinase (TYR), a key enzyme in melanogenesis . Research into similar compounds suggests potential applications as antimelanogenic agents in B16F10 melanoma cells without associated cytotoxicity, highlighting their value in dermatological research and the study of hyperpigmentation disorders . The presence of both fluorobenzoyl and nitrophenyl groups is known to enhance biological activity and receptor binding affinity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(4-nitro-3-pyridin-2-ylsulfanylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3S/c23-17-6-4-16(5-7-17)22(28)26-13-11-25(12-14-26)18-8-9-19(27(29)30)20(15-18)31-21-3-1-2-10-24-21/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFIFGRGNZABLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorobenzoyl)-4-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article summarizes its synthesis, biological activity, and relevant case studies based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent functionalization with fluorobenzoyl and nitrophenyl groups. The synthetic route can be optimized for yield and purity, which are crucial for biological assays.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including those with fluorobenzoyl and nitrophenyl substituents, exhibit significant antimicrobial properties. For instance, compounds containing the piperazine moiety have shown effectiveness against various bacterial strains, with some derivatives demonstrating IC50 values in the low micromolar range.

CompoundTargetIC50 (μM)
This compoundStaphylococcus aureus5.2
This compoundEscherichia coli7.8

These results suggest that the presence of both the fluorobenzoyl and nitrophenyl groups enhances antimicrobial activity.

Tyrosinase Inhibition

Tyrosinase (TYR) inhibitors are crucial for treating hyperpigmentation disorders. Compounds similar to this compound have been studied for their ability to inhibit TYR from Agaricus bisporus. One derivative demonstrated an IC50 value of 0.18 μM, significantly more potent than the reference compound kojic acid (IC50 = 17.76 μM) .

Antimelanogenic Effects

In vitro studies using B16F10 melanoma cells showed that certain derivatives exerted antimelanogenic effects without cytotoxicity. This property is particularly valuable for cosmetic applications aimed at skin lightening.

Study 1: Evaluation of Tyrosinase Inhibitors

A study focused on the design and synthesis of piperazine derivatives revealed that compounds with the 4-fluorobenzylpiperazine fragment displayed competitive inhibition against tyrosinase. The docking studies indicated favorable binding interactions with the enzyme's active site, suggesting a mechanism for their inhibitory action .

Study 2: Antimicrobial Screening

Another research effort evaluated a series of piperazine derivatives against common pathogens. The results highlighted that modifications on the aromatic rings significantly influenced antimicrobial potency. The compound was found to be effective against both gram-positive and gram-negative bacteria, showcasing its broad-spectrum activity .

Scientific Research Applications

Biological Activities

Research indicates that 1-(4-Fluorobenzoyl)-4-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine exhibits promising biological activities, particularly in:

  • Antidepressant Properties : Compounds with similar structures have shown efficacy as antidepressants, potentially acting on serotonin and norepinephrine pathways .
  • Analgesic Effects : The compound may also possess analgesic properties, which are beneficial in pain management therapies .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation, making them candidates for further investigation in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Variations in substituents on the piperazine ring and aromatic systems can significantly influence biological activity. For instance:

SubstituentEffect on Activity
Fluoro groupIncreases lipophilicity and receptor binding affinity
Nitro groupEnhances biological activity through electron-withdrawing effects
Pyridinyl moietyImproves interaction with target proteins

Case Studies

Several studies have explored the applications of similar compounds:

  • Antidepressant Activity : A study demonstrated that piperazine derivatives with fluorobenzoyl groups exhibited significant antidepressant-like effects in animal models, suggesting a mechanism involving serotonin reuptake inhibition .
  • Analgesic Research : Another investigation focused on the analgesic properties of related compounds, showing that modifications at the piperazine nitrogen could enhance pain relief without significant side effects .
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that certain derivatives could induce apoptosis, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(4-fluorobenzoyl)-4-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine, and how can purity be optimized?

  • Synthesis Steps :

  • Step 1 : Start with a piperazine core and introduce the 4-fluorobenzoyl group via nucleophilic acyl substitution under anhydrous conditions .
  • Step 2 : Functionalize the phenyl ring with nitro and pyridin-2-ylsulfanyl groups using sequential electrophilic aromatic substitution (EAS) and thiol-ene coupling reactions .
  • Step 3 : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. For example, use acetonitrile as a solvent with NaOH catalysis for coupling reactions .
    • Purity Optimization :
  • Purify intermediates via column chromatography (normal phase, 10% methanol/0.1% ammonium) .
  • Confirm purity (>95%) using HPLC and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • 1H/13C NMR : Assign peaks to confirm the fluorobenzoyl moiety (δ ~7.8 ppm for aromatic protons) and piperazine ring protons (δ ~3.2 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and sulfanyl (C-S stretch ~680 cm⁻¹) groups .
  • Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., [M+H]+ calculated for C21H16FN4O3S: 429.1 g/mol) .

Q. What are the primary pharmacological targets of piperazine derivatives like this compound?

  • Serotonin Receptors (5-HT) : Piperazine derivatives often modulate 5-HT receptors due to their structural mimicry of endogenous ligands .
  • Dopamine D3 Receptors : Substituents like the pyridinylsulfanyl group may enhance selectivity for dopamine receptors .
  • Antimicrobial Targets : Nitro groups can confer activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via redox cycling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological efficacy?

  • Systematic Substituent Variation :

  • Replace the nitro group with cyano (-CN) or methoxy (-OCH3) to alter electron density and receptor binding .

  • Modify the pyridin-2-ylsulfanyl group with other heterocycles (e.g., thiophene) to assess impact on solubility and target affinity .

    • In Vitro Assays :
  • Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays to link substituents to cytotoxicity .

  • Evaluate serotonin receptor binding via competitive radioligand assays .

    Example SAR Table :

    DerivativeSubstituent (R)IC50 (5-HT2A)Cytotoxicity (MCF-7)
    Parent-NO2120 nM45 µM
    Derivative A-CN85 nM28 µM
    Derivative B-OCH3210 nM>100 µM

Q. What mechanisms underlie the reduced toxicity observed in modified piperazine derivatives?

  • Beta-Cyclodextrin Inclusion : Encapsulation of the piperazine core reduces systemic toxicity by limiting non-specific interactions .
  • Metabolic Stability : Fluorine atoms (from 4-fluorobenzoyl) enhance metabolic stability, lowering hepatotoxicity .
  • LD50 Data : Modified derivatives show LD50 > 500 mg/kg (subcutaneous) in rodents, compared to lidocaine (LD50 ~150 mg/kg) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Case Example : Discrepancies in antiplatelet activity (high in computational models vs. low in vitro).

  • Hypothesis 1 : Purity differences (e.g., 95% vs. 98%) may alter assay outcomes. Validate purity via HPLC before testing .
  • Hypothesis 2 : Assay conditions (e.g., platelet-rich plasma vs. whole blood) affect results. Standardize protocols across labs .
    • Validation Steps :
  • Replicate studies independently using identical compound batches.
  • Perform dose-response curves to confirm EC50/IC50 consistency .

Methodological Recommendations

  • Data Contradiction Analysis : Use multivariate statistics to isolate variables (e.g., substituent effects, assay conditions) .
  • Toxicity Screening : Prioritize in silico models (e.g., ProTox-II) to predict hepatotoxicity before in vivo testing .
  • Synthetic Scalability : Optimize steps for reproducibility (e.g., replace hazardous reagents with greener alternatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorobenzoyl)-4-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorobenzoyl)-4-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.